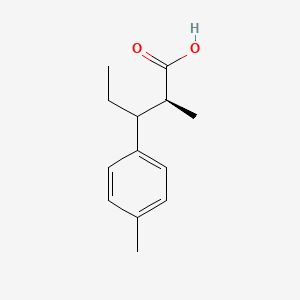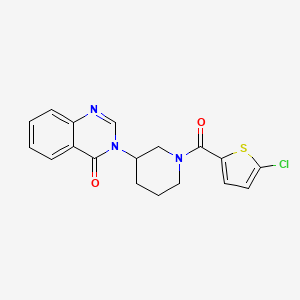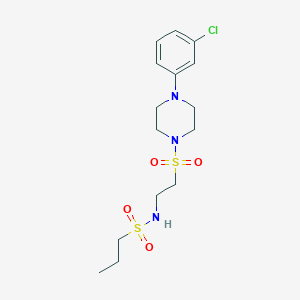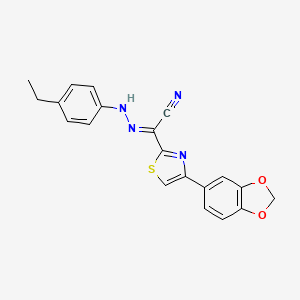
(2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid is an organic compound with a complex structure that includes a methyl group and a phenyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methyl group and a phenyl group. The reaction conditions typically include the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide to introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives of the original compound.
Applications De Recherche Scientifique
(2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid exerts its effects involves interactions with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share structural similarities with (2S)-2-Methyl-3-(4-methylphenyl)pentanoic acid and exhibit antimicrobial and anti-inflammatory activities.
4-Methylphenyl derivatives: These compounds have similar phenyl group substitutions and are studied for their biological and chemical properties.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both a methyl group and a phenyl group on the pentanoic acid backbone
Propriétés
IUPAC Name |
(2S)-2-methyl-3-(4-methylphenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-12(10(3)13(14)15)11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3,(H,14,15)/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDXEEDISCMKCX-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=C(C=C1)C)[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2978144.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2978150.png)
![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)
![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)
![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978155.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2978158.png)

![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)
![1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2978162.png)

![3-[(2,5-Dimethylphenyl)methyl]-8-(5-chloro-2-methoxyphenyl)-1-methyl-1,3,5-tri hydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2978165.png)
